

Chemical structure and properties of (1'S)-Dehydropestalotin

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Compound of Interest

Compound Name: (1'S)-Dehydropestalotin

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(1'S)-Dehydropestalotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1'S)-Dehydropestalotin, with the IUPAC name 6-[(1S)-1-hydroxypentyl]-4-methoxy-2H-pyran-2-one, is a naturally occurring polyketide that has garnered interest within the scientific community. This document serves as an in-depth technical guide to its chemical structure, properties, and what is currently known about its biological significance. It is intended to be a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Properties

(1'S)-Dehydropestalotin is a derivative of a dihydropyranone, characterized by a six-membered heterocyclic ring containing one oxygen atom. Key structural features include a methoxy group at the C4 position and a chiral hydroxypentyl side chain at the C6 position, with the stereochemistry at the C1' position designated as 'S'.

Table 1: Physicochemical Properties of **(1'S)-Dehydropestalotin**

Property	Value	Source
CAS Number	330582-38-2	[1][2]
Molecular Formula	C ₁₁ H ₁₆ O ₄	[1]
Molecular Weight	212.242 g/mol	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	393.3 ± 32.0 °C at 760 mmHg	[1]
Flash Point	153.3 ± 18.6 °C	[1]
Melting Point	Not Available	[1]

Spectral Data

Detailed experimental spectral data for **(1'S)-Dehydropestalotin** is not widely available in the public domain. However, analysis of related pestalotin analogs provides insight into the expected spectral characteristics. For a synthesized analog with the same molecular formula, the following has been reported:

Table 2: Spectral Data for a Dehydropestalotin Analog

Spectral Data Type	Observed Peaks
Mass Spectrometry (MS)	Molecular Ion Peak (M ⁺): m/z 212
Nuclear Magnetic Resonance (¹ H NMR)	δ (ppm): 0.98 (3H, t), 1.35 (2H, m), 1.54 (2H, m), 2.53 (1H, m), 2.96 (1H, d), 3.30 (1H, m), 3.76 (3H, s), 4.20 (2H, m), 5.15 (1H, s)

Note: The NMR data presented is for a synthesized analog and may not exactly match that of **(1'S)-Dehydropestalotin**.

Natural Occurrence and Isolation

(1'S)-Dehydropestalotin is a fungal metabolite. It has been identified as a product of *Urnula craterium*, a species of cup fungus.[3] The production of this and other bioactive compounds by

U. craterium suggests a potential ecological role, possibly in mediating interactions with other microorganisms.[3]

General Isolation Protocol

While a specific, detailed experimental protocol for the isolation of **(1'S)-Dehydropestalotin** from *Urnula craterium* is not readily available in the searched literature, a general workflow for the isolation of fungal secondary metabolites can be described.

Caption: General workflow for the isolation of fungal metabolites.

This process typically involves the cultivation of the fungus in a liquid medium, followed by extraction of the culture broth with an organic solvent. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Synthesis

A specific, detailed synthetic protocol for **(1'S)-Dehydropestalotin** is not available in the reviewed literature. However, the synthesis of pestalotin analogs has been reported. A general approach involves the construction of the 4-methoxy-2-pyrone ring system and subsequent attachment of the side chain.

Biological Activity and Potential Applications

The biological activity of **(1'S)-Dehydropestalotin** is an area of ongoing research. The parent compound, pestalotin, has been noted to be a gibberellin synergist. Bioactive compounds produced by *Urnula craterium*, including dehydropestalotin, have been shown to inhibit the growth of other fungi that are pathogenic to aspen trees.[3] This suggests potential antifungal properties for **(1'S)-Dehydropestalotin**.

Potential Signaling Pathways

The precise signaling pathways modulated by **(1'S)-Dehydropestalotin** have not been elucidated. However, based on the activities of other polyketides and their structural similarities to signaling molecules, potential areas of investigation could include pathways related to fungal growth and development, or plant-fungus interactions.

Caption: Hypothetical antifungal mechanism of action.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of **(1'S)-Dehydropestalotin** are not specifically described in the available literature. However, standard assays can be employed to investigate its potential biological activities.

Antifungal Activity Assay (Broth Microdilution Method)

- **Preparation of Fungal Inoculum:** A suspension of the target fungal species is prepared and adjusted to a standardized concentration.
- **Serial Dilution:** **(1'S)-Dehydropestalotin** is serially diluted in a suitable solvent and added to the wells of a microtiter plate containing fungal growth medium.
- **Inoculation:** The fungal inoculum is added to each well.
- **Incubation:** The microtiter plate is incubated under conditions suitable for fungal growth.
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

(1'S)-Dehydropestalotin is a natural product with a defined chemical structure and interesting, though not yet fully explored, biological properties. Its origin from the fungus *Urnula craterium* and its potential antifungal activity make it a subject of interest for further research in natural product chemistry, mycology, and drug discovery. The information provided in this guide is intended to serve as a foundational resource for scientists and researchers, highlighting the current state of knowledge and pointing towards future avenues of investigation. Further studies are required to fully elucidate its spectral characteristics, develop a robust synthetic route, and comprehensively evaluate its biological activity and mechanism of action.

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